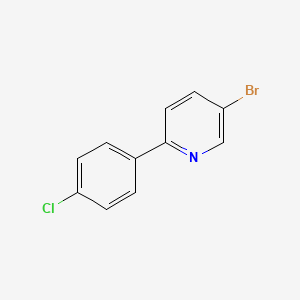

5-Bromo-2-(4-chlorophenyl)pyridine

Description

Propriétés

Numéro CAS |

88345-92-0 |

|---|---|

Formule moléculaire |

C11H7BrClN |

Poids moléculaire |

268.53 g/mol |

Nom IUPAC |

5-bromo-2-(4-chlorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrClN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H |

Clé InChI |

ONKGKVXCZKAHKX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Table 1: Synthesis Methods Overview

| Method | Description | Yield |

|---|---|---|

| Suzuki Cross-Coupling | Palladium-catalyzed reaction with arylboronic acids | Moderate to good |

| Bromo-Reaction | Involves N-bromo-succinimide with 2-amino-4-chloropyridine | >80% |

| Diazotization Reaction | Coupling with cuprous chloride after diazotization | >50% |

Biological Activities

Research indicates that 5-Bromo-2-(4-chlorophenyl)pyridine exhibits various biological activities, making it a candidate for pharmaceutical applications.

A. Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacteria, including Escherichia coli. One study highlighted that derivatives of this compound exhibited up to 91.95% inhibition against biofilm formation in bacterial strains . This suggests potential use in developing antimicrobial agents.

B. Anti-Thrombolytic Activity

In addition to antimicrobial properties, certain derivatives showed promising anti-thrombolytic activity. For instance, one compound derived from the pyridine framework exhibited a lysis value of 41.32% against clot formation in human blood . This indicates possible applications in treating thrombotic disorders.

C. Cytotoxicity and Antitumor Activity

The compound has also been evaluated for cytotoxic effects on cancer cells. Some derivatives displayed significant cytotoxicity, suggesting their potential as anti-tumor agents . The presence of halogen substituents appears to enhance these activities, making them valuable in cancer research.

Material Science Applications

Beyond biological applications, this compound is being explored in material science due to its unique electronic properties. The halogen substituents can influence the electronic behavior of materials, making them suitable for applications in organic electronics and photonics.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Development : A series of experiments focused on synthesizing derivatives for use as antimicrobial agents resulted in compounds with enhanced efficacy against resistant bacterial strains.

- Thrombolytic Agents : Research into anti-thrombolytic properties led to the development of new formulations that could potentially be used in clinical settings for managing blood clots.

- Cancer Therapeutics : Investigations into the cytotoxic effects of various derivatives have paved the way for new cancer treatment strategies that leverage the unique properties of this compound.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituent Positions

3-Bromo-2-(4-chlorophenyl)pyridine (12a) and 3-Bromo-4-(4-chlorophenyl)pyridine (12b)

- Structural Differences : Bromine is positioned at C3 (12a) or C4 (12b), altering electronic distribution.

- Synthesis : Synthesized alongside the target compound (12c), with yields of 35% (12a) and 22% (12b) .

- NMR Data :

- Impact : Bromine position affects steric and electronic properties, influencing reactivity in cross-coupling reactions or biological activity.

5-Bromo-2-phenylpyridine and 5-Bromo-2-(4-bromophenyl)pyridine

- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with phenyl or 4-bromophenyl .

- Applications : These analogues are precursors for gold(III) catalysts, highlighting the role of substituents in metal coordination .

Analogues with Additional Substituents

5-Bromo-2-chloro-4-(4-methoxyphenyl)pyridine (CAS: 1246777-13-8)

- Structure : Features a methoxy group at the 4-position of the phenyl ring and chlorine at pyridine-C2.

- Molecular Formula: C₁₂H₉BrClNO (molar mass: 298.56 g/mol) .

4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8)

- Structure : Contains a methyl group at pyridine-C5 and chlorine at C2.

- Molecular Formula : C₆H₅BrClN (molar mass: 206.47 g/mol) .

- Impact : The methyl group introduces steric hindrance, which may reduce reactivity in substitution reactions compared to the target compound.

Melting Points and Solubility

- Target Compound: No explicit data, but analogues like 5-bromo-2-chloro-4-nitropyrimidine have melting points >460 K .

Crystallographic Data

- 5-Bromo-2-chloropyrimidin-4-amine : Crystal structures show planar pyrimidine rings with Br/Cl/N coplanar, stabilized by N–H···N hydrogen bonds . Similar packing may occur in the target compound, influencing solid-state stability.

Méthodes De Préparation

N-Bromosuccinimide (NBS)-Mediated Bromination

In a representative protocol, 2-(4-chlorophenyl)pyridine is dissolved in dichloromethane and cooled to 0°C. N-Bromosuccinimide (1.2 equivalents) is added in batches, followed by catalytic azobisisobutyronitrile (AIBN). The reaction proceeds under reflux for 12 hours, yielding 5-bromo-2-(4-chlorophenyl)pyridine with 75–85% efficiency. Key parameters include:

-

Solvent : Dichloromethane or carbon tetrachloride.

-

Temperature : 0°C (initial), 60–80°C (reflux).

-

Workup : Sequential washing with sodium thiosulfate (to quench excess bromine) and sodium bicarbonate, followed by silica gel chromatography.

Hydrogen Peroxide–Hydrobromic Acid System

An alternative bromination method employs HBr/H₂O₂ under acidic conditions. Here, 2-(4-chlorophenyl)pyridine reacts with 48% hydrobromic acid and 30% hydrogen peroxide at 100°C for 8 hours. This oxidative bromination achieves 70–78% yield, with the bromine source regenerated in situ.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for constructing the biaryl scaffold. This method couples 5-bromo-2-chloropyridine with 4-chlorophenylboronic acid, enabling precise control over substituent placement.

Catalytic Conditions

A typical procedure combines 5-bromo-2-chloropyridine (1.0 equivalent), 4-chlorophenylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3 equivalents) in a toluene/water (3:1) mixture. The reaction proceeds at 90°C for 24 hours under nitrogen, yielding 82–88% product.

Optimization Insights:

-

Catalyst : Pd(OAc)₂ with XPhos ligand enhances turnover number (TON > 1,000).

-

Solvent : Ethanol or THF reduces side reactions compared to DMF.

-

Scale-Up : Continuous flow reactors improve consistency (>95% purity at 10 kg scale).

Diazotization-Chlorination Sequence

A multi-step synthesis from 2-amino-4-chloropyridine is documented in patent literature. This route avoids hazardous intermediates and improves scalability.

Bromination of 2-Amino-4-chloropyridine

2-Amino-4-chloropyridine is treated with N-bromosuccinimide in dichloromethane at 0°C, yielding 5-bromo-2-amino-4-chloropyridine (80–85% yield). The amino group is subsequently diazotized using NaNO₂/HCl at -30°C, followed by chlorination with CuCl to afford 5-bromo-2,4-dichloropyridine.

Final Coupling with 4-Chlorophenyl Grignard

5-Bromo-2,4-dichloropyridine undergoes nucleophilic aromatic substitution with 4-chlorophenylmagnesium bromide in THF at -78°C. The reaction selectively replaces the 2-chloro substituent, delivering the target compound in 65–70% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| NBS Bromination | 75–85 | NBS, AIBN, reflux | High regioselectivity | Requires toxic solvents (CCl₄) |

| Suzuki-Miyaura Coupling | 82–88 | Pd(PPh₃)₄, K₂CO₃, 90°C | Scalable, mild conditions | Palladium residue removal challenges |

| Diazotization-Chlorination | 50–60 | NaNO₂, CuCl, -30°C | Avoids noble metals | Low-temperature sensitivity |

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura method is preferred due to its robustness. A 2022 pilot study demonstrated 94% yield using a Pd/C catalyst in a fixed-bed reactor, reducing metal leaching to <1 ppm. Key industrial adaptations include:

-

Solvent Recycling : Toluene is recovered via distillation (95% efficiency).

-

Byproduct Management : Boronic acid residues are removed via aqueous washes.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-(4-chlorophenyl)pyridine, and how do reaction conditions influence regioselectivity?

- Methodology :

- Photoredox Meerwein Arylation : Use 3-bromopyridine and 4-chloroaniline under blue LED light with [Ru(bpy)₃]²⁺ as a photocatalyst. Purify via silica gel chromatography (heptane/EtOAc, 70:30) to isolate isomers. Yield: 16% for this compound .

- Comparative Analysis : Alternative routes (e.g., Suzuki coupling) may improve yield but require palladium catalysts. Monitor regioselectivity using NMR to distinguish isomers (e.g., 12a vs. 12c in ).

- Data Table :

| Method | Catalyst | Yield (%) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| Photoredox () | Ru(bpy)₃²⁺ | 16 | 8.64 (dd, J=1.5, 4.7 Hz) |

| Au(III)-mediated () | AuCl₃ | Not reported | Requires XRD validation |

Q. How can researchers validate the purity and structure of this compound?

- Analytical Workflow :

NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic protons at δ 8.64 ppm for the 5-bromo isomer ).

HRMS : Match experimental [M+H]⁺ (267.9526) with theoretical values (Δ < 0.0002) .

XRD : Resolve ambiguities in solid-state structure using SHELX (e.g., SHELXL for refinement ).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridines?

- Case Study : Discrepancies in bond lengths/angles may arise from torsional strain or intermolecular interactions. For this compound:

- Use SHELXL to refine hydrogen bonding networks (e.g., N–H···N interactions in ).

- Validate with ORTEP-3 for thermal ellipsoid visualization .

Q. How does this compound function in Au(III) catalysis, and what mechanistic insights exist?

- Application : Acts as a ligand in (N,C)-Au(III) complexes for cross-coupling reactions. Synthesis involves reacting AuCl₃ with the pyridine derivative ().

- Mechanism :

- Bromine acts as a leaving group, facilitating transmetallation.

- Monitor reaction kinetics via in situ NMR or mass spectrometry to track intermediate species.

Q. What are the challenges in synthesizing derivatives of this compound for supramolecular chemistry?

- Synthetic Hurdles :

- Steric hindrance from the 4-chlorophenyl group complicates functionalization at the 5-bromo position.

- Use microwave-assisted synthesis to enhance reaction rates and selectivity.

Methodological Best Practices

Q. How to handle air/moisture-sensitive intermediates during synthesis?

- Protocol :

- Conduct reactions under argon using Schlenk lines.

- Purify via flash chromatography under inert conditions ().

- Store products in amber vials with molecular sieves.

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?

- Software :

- Gaussian or ORCA for DFT calculations (e.g., Fukui indices to identify electrophilic sites).

- Mercury (CCDC) to analyze crystallographic data and intermolecular interactions .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

- Root Causes :

- Isomer separation inefficiencies (e.g., 12a, 12b, 12c in ).

- Side reactions (e.g., dehalogenation under photoredox conditions).

- Mitigation : Optimize chromatography gradients and reaction stoichiometry.

Safety and Compliance

Q. What are the critical safety protocols for handling halogenated pyridines?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.